N-(2-methoxyethyl)-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(2-methoxyethyl)-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of both amide and thioether functional groups further enhances its reactivity and potential utility in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Amidation Reaction:
Etherification: The final step involves the etherification of the amide product with 2-methoxyethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyethyl)-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions due to its amide and thioether functionalities. These groups can interact with various biological targets, providing insights into enzyme mechanisms and potential drug interactions.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents. Its tetrazole ring is a bioisostere of carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide exerts its effects depends on its interaction with molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The amide and thioether groups can form hydrogen bonds and hydrophobic interactions, respectively, stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide: shares similarities with other tetrazole-containing compounds such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications. The presence of the thioether group, in particular, offers additional chemical versatility compared to other tetrazole derivatives.
This detailed overview highlights the multifaceted nature of this compound, showcasing its potential in various scientific and industrial fields
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-(3-phenylsulfanylpropanoylamino)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-29-13-12-21-20(28)19-23-25-26(24-19)16-9-7-15(8-10-16)22-18(27)11-14-30-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,21,28)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVVPANISXTDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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